molecular formula C7H6ClF3N2 B159938 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine CAS No. 132915-80-1

3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B159938
CAS No.: 132915-80-1
M. Wt: 210.58 g/mol
InChI Key: NVNLHLRVSHJKBN-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine: is an organic compound with the molecular formula C7H6ClF3N2 and a molecular weight of 210.58 g/mol . It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzene ring, along with two amine groups at the 1 and 2 positions. This compound is known for its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

Chemistry: In organic chemistry, 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. It is also used in the development of enzyme inhibitors and other bioactive molecules .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of polymers, coatings, and electronic materials .

Safety and Hazards

This chemical is considered hazardous. It is toxic in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine typically involves the nitration of a precursor compound followed by reduction and halogenation steps. One common method starts with the nitration of 3-chloro-5-(trifluoromethyl)nitrobenzene, which is then reduced to the corresponding amine . The reaction conditions often involve the use of strong acids and reducing agents such as tin(II) chloride or iron powder in hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, such as nitroso, nitro, and alkylated amines .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The amine groups can form hydrogen bonds and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical reactivity and physical properties. This combination of functional groups makes it particularly useful in specific synthetic applications and enhances its potential biological activity .

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNLHLRVSHJKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352828
Record name 3-Chloro-4,5-diaminobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132915-80-1
Record name 3-Chloro-5-(trifluoromethyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132915-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4,5-diaminobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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